3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one
Description
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(4E)-3-methyl-4-(2-phenylpropylidene)-1H-pyrazol-5-one |
InChI |
InChI=1S/C13H14N2O/c1-9(11-6-4-3-5-7-11)8-12-10(2)14-15-13(12)16/h3-9H,1-2H3,(H,15,16)/b12-8+ |
InChI Key |
QXCSECJUDPEGAJ-XYOKQWHBSA-N |
Isomeric SMILES |
CC\1=NNC(=O)/C1=C/C(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=NNC(=O)C1=CC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one” typically involves the condensation of appropriate aldehydes or ketones with hydrazines or hydrazides under controlled conditions. Common reagents include:
- Aldehydes or ketones (e.g., benzaldehyde)
- Hydrazines or hydrazides
- Catalysts such as acids or bases
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions may involve the replacement of functional groups with other substituents, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential therapeutic effects.
Medicine: Exploring its pharmacological properties for drug development.
Industry: Utilizing its chemical properties in manufacturing processes.
Mechanism of Action
The mechanism of action of “3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one can be compared to related pyrazolone and heterocyclic derivatives, as outlined below:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Impact on Physical Properties
- Hydrazone vs. Propylidene : The hydrazone derivative (C₁₀H₁₀N₄O₂) exhibits a higher melting point (196–198°C) compared to propylidene analogs, likely due to enhanced hydrogen bonding from the –NH and –OH groups .
- Crystallography : The triclinic crystal system of this compound (a = 8.809 Å, b = 9.863 Å) contrasts with orthorhombic packing in isoxazole derivatives, affecting solubility and stability .
Biological Activity Trends Antimicrobial Activity: Pyrazolone derivatives with indole substituents (e.g., 3-methyl-4-((5-methyl-2-phenylindol-3-yl)methylene)-1H-pyrazol-5(4H)-one) show broad-spectrum antibacterial activity, while thiazole hybrids (C₁₈H₁₅N₅OS) exhibit targeted anticancer effects . Antiviral Potential: Phenylpyrazolone-triazole hybrids (e.g., (Z)-1-(4-chlorophenyl)-3-methyl-4-(4-(prop-2-yn-1-yloxy)benzylidene)-1H-pyrazol-5(4H)-one) inhibit SARS-CoV-2 main protease (IC₅₀ = 2.1 μM), highlighting the role of alkyne substituents in enhancing binding affinity .
Synthetic Methodologies
- Condensation Reactions : Propylidene derivatives are synthesized via acid-catalyzed condensation of pyrazolones with ketones (e.g., acetone), whereas hydrazones require hydrazine hydrate intermediates .
- Click Chemistry : Triazole-pyrazole hybrids are generated using copper-catalyzed azide-alkyne cycloaddition, enabling rapid diversification of substituents .
Biological Activity
3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one is a compound belonging to the pyrazolone class, known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N2O, with a molecular weight of approximately 214.26 g/mol. The compound features a pyrazolone ring with a methyl group at the third position and a phenylpropylidene substituent at the fourth position, contributing to its unique chemical properties and biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O |
| Molecular Weight | 214.26 g/mol |
| Functional Groups | Pyrazolone |
| Substituents | Methyl, Phenylpropylidene |
Biological Activity
This compound exhibits several notable biological activities:
1. Anti-inflammatory Activity
- The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition suggests potential use as an anti-inflammatory agent.
2. Antimicrobial Properties
- Studies indicate that this compound possesses antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of microbial cell membranes .
3. Antioxidant Activity
- Preliminary research has suggested that this compound may exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study examining the anti-inflammatory effects of pyrazolone derivatives, this compound demonstrated significant inhibition of COX-2 activity in vitro, leading to reduced prostaglandin E2 production. This finding supports its potential application in treating inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial assays revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its effectiveness as an antimicrobial agent .
Synthesis Methods
The synthesis of this compound typically involves several approaches:
1. Condensation Reactions
- The compound can be synthesized via condensation reactions between appropriate hydrazones and α,β-unsaturated carbonyl compounds.
2. Microwave-Assisted Synthesis
- Microwave-assisted methods have been employed to enhance yield and reduce reaction time, making the synthesis more efficient compared to traditional methods .
Synthesis Comparison Table
| Method | Yield (%) | Reaction Time (min) |
|---|---|---|
| Conventional Reflux | 65 | 120 |
| Microwave-Assisted | 85 | 30 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via coupling diazotized anilines with pyrazolone scaffolds under acidic or basic conditions. For example, ultrasound-assisted methods can enhance reaction efficiency by reducing time and improving regioselectivity . Solvent choice (e.g., ethanol, DMF) and catalysts like piperidine are critical for achieving high yields, as demonstrated in reflux-based condensations . Optimization should include monitoring by TLC and spectroscopic validation (NMR, LC-MS) to confirm intermediate formation .
Q. How can spectroscopic techniques (NMR, IR, mass spectrometry) be employed to characterize this compound and its intermediates?
- Methodological Answer :
- 1H NMR : Identify olefinic protons (δ ~7.2–7.9 ppm) and methyl groups (δ ~2.3 ppm) in the pyrazolone core and substituents .
- IR : Confirm carbonyl (C=O) stretches at ~1620 cm⁻¹ and N–H bonds at ~3325 cm⁻¹ .
- LC-MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., m/z 481 [M+H]⁺ for bisazo derivatives) and fragmentation patterns .
Q. What crystallographic parameters are essential for resolving the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) requires high-quality crystals grown via slow evaporation. Key parameters include:
- Space group (e.g., P1̅ or P21/n) and unit cell dimensions (a, b, c, β) .
- Hydrogen bonding : Intramolecular N–H∙∙∙O and C–H∙∙∙O interactions stabilize the pyrazolone ring (S(6) motif) .
- Displacement parameters : Refine anisotropic thermal motion to resolve disorder in phenyl or propylidene groups .
Advanced Research Questions
Q. How can computational methods address discrepancies between experimental and theoretical data (e.g., spectroscopic or crystallographic results)?
- Methodological Answer :
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with SCXRD data to validate bond lengths and angles. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
- TD-DFT : Simulate UV-Vis spectra (e.g., λmax for azo dyes) and correlate with experimental absorbance to assess electronic transitions .
Q. What strategies resolve crystallographic challenges such as twinning or partial occupancy in derivatives of this compound?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twin laws (e.g., pseudo-merohedral twinning in monoclinic systems) .
- Disorder : Apply PART instructions to model split positions for flexible substituents (e.g., propylidene groups) and constrain occupancy factors .
Q. How do reaction mechanisms differ in multi-component syntheses involving pyrazolone derivatives?
- Methodological Answer :
- Knoevenagel condensation : Mechanistic studies (e.g., kinetic isotope effects) reveal nucleophilic attack by the pyrazolone enolate on carbonyl carbons .
- Catalysis : Sulfamic acid in solvent-free conditions accelerates imine formation via proton transfer, reducing side reactions .
Q. What role do supramolecular interactions (π-stacking, van der Waals forces) play in the material properties of pyrazolone derivatives?
- Methodological Answer :
- π-Stacking : Analyze intermolecular distances (3.5–4.0 Å) along crystallographic axes (e.g., [100] direction) to correlate with thermal stability or fluorescence .
- Graph-set analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict packing efficiency and solubility .
Data Contradiction Analysis
Q. How should researchers address conflicting data between spectral and crystallographic results (e.g., unexpected tautomerism)?
- Methodological Answer :
- Dynamic NMR : Detect keto-enol tautomerism by variable-temperature experiments (e.g., coalescence temperatures for proton exchange) .
- SCXRD : Confirm dominant tautomers via electron density maps (e.g., enol form stabilized by intramolecular H-bonding) .
Q. Why might computational models fail to predict experimental reactivity (e.g., regioselectivity in azo coupling)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
